molecular formula C19H20N2O2 B496534 N-(4-methylbenzyl)tryptophan

N-(4-methylbenzyl)tryptophan

Cat. No.: B496534
M. Wt: 308.4g/mol
InChI Key: FAIFEFCNSOEXKD-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)tryptophan is a synthetically modified amino acid designed for advanced chemical and pharmacological research. As a tryptophan derivative, it serves as a crucial building block in organic synthesis and medicinal chemistry. Tryptophan itself is a fundamental precursor to a wide array of bioactive molecules, including the neurotransmitter serotonin and the hormone melatonin . This specific N-benzylated analog is particularly valuable for the synthesis of complex peptide architectures. Modified tryptophans are often incorporated into peptides to study structure-activity relationships (SAR), enhance binding affinity, or improve metabolic stability . Researchers can utilize this compound to develop novel analogs of biologically active natural products, such as the argyrin family of antibiotics, which feature methoxy-substituted tryptophan residues . Its mechanism of action is application-dependent but fundamentally stems from its role as a synthetic intermediate that can alter the physicochemical and interactive properties of the final molecule, potentially modulating interactions with enzymatic targets or cellular receptors. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4g/mol

IUPAC Name

3-(1H-indol-3-yl)-2-[(4-methylphenyl)methylamino]propanoic acid

InChI

InChI=1S/C19H20N2O2/c1-13-6-8-14(9-7-13)11-20-18(19(22)23)10-15-12-21-17-5-3-2-4-16(15)17/h2-9,12,18,20-21H,10-11H2,1H3,(H,22,23)

InChI Key

FAIFEFCNSOEXKD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(CC2=CNC3=CC=CC=C32)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)CNC(CC2=CNC3=CC=CC=C32)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-tert-Butoxycarbonyl-L-tryptophan (N-Boc-L-Trp)

  • Structure : Features a tert-butoxycarbonyl (Boc) protecting group on the α-amine.
  • Key Differences: The Boc group is a bulky, hydrolytically labile protecting group, whereas the 4-methylbenzyl group in N-(4-methylbenzyl)tryptophan is a stable alkyl-aryl substituent. Applications: N-Boc-L-Trp is widely used in peptide synthesis for chiral separation. Molecularly imprinted polymers (MIPs) designed for N-Boc-L-Trp achieve enantiomeric resolution under specific chromatographic conditions (methanol/water = 80:20, 0.8 mL/min flow rate) . Physicochemical Properties: The Boc group enhances solubility in organic solvents, whereas the 4-methylbenzyl group likely increases hydrophobicity.

S-(4-Methylbenzyl)-L-cysteine (MbzlC)

  • Structure : A cysteine derivative with a 4-methylbenzyl group attached to the sulfur atom.
  • Key Differences :
    • Backbone : Tryptophan’s indole ring vs. cysteine’s thiol group. The indole moiety enables π-π interactions, while the thiol in MbzlC participates in disulfide bonds.
    • Substituent Position : The methylbenzyl group is on the nitrogen in this compound vs. sulfur in MbzlC. This affects reactivity—e.g., MbzlC may undergo oxidative dimerization, while the tryptophan derivative is more stable .

N,N-Dimethyl-L-tryptophan

  • Structure : Features two methyl groups on the α-amine.
  • Key Differences :
    • Substituent Size : The smaller methyl groups reduce steric hindrance compared to the bulky 4-methylbenzyl group.
    • Source : N,N-Dimethyl-L-tryptophan is naturally occurring (isolated from Vaccaria segetalis seeds), whereas this compound is synthetic .
    • Bioactivity : Natural alkylated tryptophans often exhibit antimicrobial or neurological activity, while synthetic derivatives may target specific receptors.

Sulfonated Tryptophan Derivatives (e.g., ((4-Acetamidophenyl)sulfonyl)-L-tryptophan)

  • Structure : A sulfonyl group attached to the indole nitrogen or α-amine.
  • Solubility: Sulfonated derivatives are more polar and water-soluble compared to the hydrophobic 4-methylbenzyl analog .

Comparative Data Table

Compound Substituent Molecular Weight (approx.) Key Properties Applications References
This compound 4-Methylbenzyl (N-linked) ~310 g/mol High hydrophobicity, stable Drug delivery, receptor studies -
N-Boc-L-Trp Boc (N-linked) ~308 g/mol Organic-soluble, chiral separation Peptide synthesis, chromatography
S-(4-Methylbenzyl)-L-cysteine 4-Methylbenzyl (S-linked) ~225 g/mol Thiol reactivity, disulfide formation Enzyme inhibition, protein engineering
N,N-Dimethyl-L-tryptophan Dimethyl (N-linked) ~236 g/mol Natural origin, moderate hydrophobicity Antimicrobial agents
((4-Acetamidophenyl)sulfonyl)-L-tryptophan Sulfonyl (N-linked) ~415 g/mol High polarity, water-soluble Enzyme inhibitors, diagnostics

Preparation Methods

Reaction Mechanism and Conditions

In a patented protocol, L-tryptophan is first esterified using methanol under acidic conditions to yield L-tryptophan methyl ester hydrochloride. Subsequent dehydrochlorination with triethylamine in methanol generates the free base, which reacts with 4-methylbenzaldehyde in a 1:1.2 molar ratio under nitrogen at 0°C. The imine intermediate is reduced using sodium borohydride (NaBH₄) in methanol, yielding this compound methyl ester. Final hydrolysis under basic conditions affords the target compound.

Key Data:

  • Yield: 78–85% after recrystallization (chloroform/methanol).

  • Optimal Stoichiometry: 1.2 eq 4-methylbenzaldehyde, 1.5 eq NaBH₄.

  • Purification: Silica gel chromatography or solvent recrystallization.

Advantages and Limitations

This method avoids harsh alkylating agents and leverages commercially available precursors. However, the reliance on NaBH₄ necessitates strict anhydrous conditions to prevent side reactions. Racemization at the α-carbon of tryptophan is minimal (<5%) due to mild reaction temperatures.

Alkylation via Protected Intermediates

N-Alkylation using tert-butoxycarbonyl (Boc)-protected tryptophan ensures regioselectivity and minimizes side reactions. This approach is adapted from methodologies developed for 1-alkyltryptophan analogues.

Stepwise Synthesis

  • Boc Protection: Tryptophan is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to form Boc-tryptophan.

  • Alkylation: Boc-tryptophan reacts with 4-methylbenzyl bromide in dimethyl sulfoxide (DMSO) using sodium hydride (NaH) as a base.

  • Deprotection: Cleavage of the Boc group with trifluoroacetic acid (TFA) yields this compound.

Key Data:

  • Yield: 65–72% over three steps.

  • Reaction Time: 6–8 hours for alkylation at 25°C.

  • Purity: >95% by HPLC after deprotection.

Comparative Efficiency

While this method offers superior control over regioselectivity, the use of NaH poses safety challenges. Additionally, Boc protection increases synthetic steps, reducing overall atom economy compared to reductive amination.

Transition Metal-Catalyzed Coupling

Recent advances in peptide coupling reagents have enabled efficient N-functionalization of tryptophan. A T3P (propylphosphonic anhydride)-mediated protocol, initially developed for N-acyl tryptamines, demonstrates adaptability for N-alkylation.

Reaction Optimization

In a one-pot procedure, tryptophan is combined with 4-methylbenzylamine and T3P in ethyl acetate. Triethylamine (Et₃N) facilitates deprotonation, enabling nucleophilic attack by the amine.

Key Data:

  • Yield: 68% with 1.5 eq T3P and 2 eq Et₃N.

  • Solvent: Ethyl acetate (60 µL/mmol substrate).

  • Workup: Aqueous extraction avoids column chromatography.

Mechanistic Insights

T3P activates the carboxylic acid group of tryptophan, forming a mixed anhydride intermediate. Subsequent nucleophilic substitution by 4-methylbenzylamine proceeds via a six-membered transition state, minimizing epimerization.

Comparative Analysis of Methods

Method Yield Purity Steps Key Advantage Limitation
Reductive Amination78–85%>90%3ScalabilityRequires NaBH₄ handling
Boc-Protected Alkylation65–72%>95%3RegioselectivityMulti-step, low atom economy
T3P Coupling68%88%1Minimal purificationModerate yield

Catalytic Efficiency: Reductive amination outperforms other methods in yield and scalability, making it industrially preferable. The T3P method, while efficient, requires optimization for N-alkylation beyond acyl groups .

Q & A

Q. What are the standard synthetic pathways for N-(4-methylbenzyl)tryptophan, and how can purity be optimized during synthesis?

  • Methodological Answer : A common approach involves reductive amination, where tryptophan reacts with 4-methylbenzaldehyde in the presence of sodium cyanoborohydride under acidic conditions . Purification typically employs column chromatography (e.g., PE/EtOAc gradients) to isolate the product. Optimization of purity requires strict control of stoichiometry, solvent selection (e.g., methanol for solubility), and post-synthetic characterization via NMR and mass spectrometry to confirm structural integrity .

Q. Which analytical techniques are essential for characterizing this compound and validating its structural identity?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy for verifying substituent positions (e.g., benzyl group integration at δ 7.2–7.4 ppm).
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical m/z).
  • Infrared spectroscopy (IR) to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
  • Chromatographic methods (TLC/HPLC) for assessing purity and monitoring reaction progress .

Q. What is the biological significance of tryptophan catabolism in modulating immune responses, and how might this compound interact with related pathways?

  • Methodological Answer : Tryptophan catabolism via indoleamine 2,3-dioxygenase (IDO) suppresses T-cell activity, a mechanism critical in immune tolerance (e.g., fetal rejection studies) . This compound may act as a substrate analog or inhibitor in such pathways. Researchers should assay IDO activity in vitro using UV-Vis spectroscopy to monitor kynurenine formation or employ competitive binding assays to evaluate interactions .

Advanced Research Questions

Q. How can computational algorithms enhance the design of efficient synthetic pathways for tryptophan derivatives like this compound?

  • Methodological Answer : Tools like the ART (Automated Recommendation Tool) algorithm enable predictive modeling of pathway efficiency by extrapolating from limited experimental data. For example, training the model with 3% of possible pathway combinations (250 pathways) allowed accurate prediction of optimal conditions, achieving a 106% increase in tryptophan yield in reference strains . Applying similar machine learning frameworks to This compound synthesis could reduce trial-and-error experimentation.

Q. What strategies improve the thermal stability and catalytic efficiency of enzymes involved in tryptophan derivative biosynthesis?

  • Methodological Answer : Semi-rational enzyme engineering, combining molecular dynamics (MD) simulations and site-directed mutagenesis, has successfully enhanced thermostability. For instance, engineered tryptophan 2-monooxygenase (TMO) variants showed 17–65°C increases in melting temperature (Tm) via mutations that strengthen hydrogen bonding and hydrophobic interactions . Researchers can apply similar strategies to enzymes catalyzing This compound synthesis, using tools like Rosetta or FoldX for mutation screening.

Q. How can researchers resolve contradictions in pharmacological studies involving tryptophan derivatives, particularly in behavioral or immune-modulatory contexts?

  • Methodological Answer : Contradictions often arise from flawed experimental designs, such as inadequate controls or overreliance on indirect biomarkers. For example, studies claiming tryptophan’s antidepressant effects were confounded by high placebo response rates . Robust methodologies include:
  • Double-blind, placebo-controlled trials with active comparators (e.g., amitriptyline).
  • Direct metabolite quantification (e.g., LC-MS/MS for kynurenine/tryptophan ratios).
  • Dose-response assays to establish causality .

Q. What role do molecular dynamics (MD) simulations play in understanding enzyme-substrate interactions for this compound?

  • Methodological Answer : MD simulations can identify key binding residues and conformational changes during catalysis. For example, simulations of TMO revealed stabilizing interactions (e.g., hydrogen bonds between FAD and active-site residues) critical for substrate recognition . Applying MD to This compound-interacting enzymes (e.g., IDO) could elucidate binding affinities and guide mutagenesis studies.

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